5-Bromo-2-(1H-pyrazol-4-yl)pyridine
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Overview
Description
5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine typically involves the bromination of 2-(1H-pyrazol-4-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds when coupled with aryl boronic acids.
Scientific Research Applications
5-Bromo-2-(1H-pyrazol-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Similar structure but with a methyl group instead of a bromine atom.
3-(1H-pyrazol-4-yl)pyridine: Lacks the bromine substitution, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-(1H-pyrazol-4-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C8H6BrN3 |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
5-bromo-2-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12) |
InChI Key |
KAHIJCHLCHEVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CNN=C2 |
Origin of Product |
United States |
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